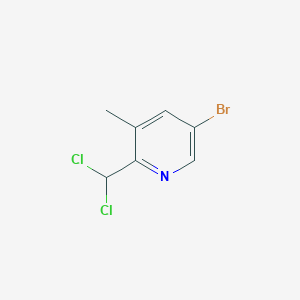

5-Bromo-2-(dichloromethyl)-3-methylpyridine

Descripción

5-Bromo-2-(dichloromethyl)-3-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and dichloromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.

Propiedades

Fórmula molecular |

C7H6BrCl2N |

|---|---|

Peso molecular |

254.94 g/mol |

Nombre IUPAC |

5-bromo-2-(dichloromethyl)-3-methylpyridine |

InChI |

InChI=1S/C7H6BrCl2N/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3,7H,1H3 |

Clave InChI |

UWJVVBZJJHIACF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CN=C1C(Cl)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dichloromethyl)-3-methylpyridine typically involves the bromination of 2-(dichloromethyl)-3-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(dichloromethyl)-3-methylpyridine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(dichloromethyl)-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form corresponding methyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 5-substituted-2-(dichloromethyl)-3-methylpyridine derivatives.

Oxidation: Formation of 5-bromo-2-(formyl)-3-methylpyridine or 5-bromo-2-(carboxyl)-3-methylpyridine.

Reduction: Formation of 5-bromo-2-(methyl)-3-methylpyridine.

Aplicaciones Científicas De Investigación

5-Bromo-2-(dichloromethyl)-3-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(dichloromethyl)-3-methylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine and dichloromethyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.

5-Bromo-2-iodopyrimidine: Utilized in selective palladium-catalyzed cross-coupling reactions.

Uniqueness

5-Bromo-2-(dichloromethyl)-3-methylpyridine is unique due to the presence of both bromine and dichloromethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for various synthetic applications.

Actividad Biológica

5-Bromo-2-(dichloromethyl)-3-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

5-Bromo-2-(dichloromethyl)-3-methylpyridine is characterized by the presence of a bromine atom and a dichloromethyl group on the pyridine ring. The synthesis of this compound has been explored through various methodologies. For instance, it can be synthesized via electrophilic substitution reactions involving pyridine derivatives and halogenating agents.

Table 1: Chemical Properties of 5-Bromo-2-(dichloromethyl)-3-methylpyridine

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrCl2N |

| Molecular Weight | 252.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that 5-Bromo-2-(dichloromethyl)-3-methylpyridine exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound indicate its effectiveness in inhibiting bacterial growth.

Table 2: Antibacterial Activity of 5-Bromo-2-(dichloromethyl)-3-methylpyridine

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 15 |

| E. coli | 25 |

| S. aureus | 20 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against various fungal pathogens. The effectiveness was evaluated using standard antifungal assays.

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-2-(dichloromethyl)-3-methylpyridine as an anticancer agent. It has been tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound exhibited cytotoxic effects, with IC50 values indicating its potency in inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were evaluated using the MTT assay:

- HeLa Cells : IC50 = 30 µM

- A549 Cells : IC50 = 25 µM

These results suggest that the compound may interfere with cell proliferation and could be further developed as a potential therapeutic agent for cancer treatment.

The exact mechanism by which 5-Bromo-2-(dichloromethyl)-3-methylpyridine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes by interacting with specific enzymes or receptors involved in bacterial growth and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.